Comparative Basicity (pKa) of Cyclobutylamine Scaffold vs. Other Cycloalkylamines
The ionization constant of the amine group is a critical determinant of solubility, permeability, and target engagement. The cyclobutylamine moiety in the target compound confers a higher pKa compared to those of its cyclopropyl- and cyclopentyl-containing analogs, as established by classic physical organic studies. This elevated basicity directly influences the compound's protonation state at physiological pH, affecting its bioavailability and binding affinity [1].
| Evidence Dimension | Ionization constant (pKa) of cycloalkylamines |
|---|---|
| Target Compound Data | pKa of cyclobutylamine ~ 11.0 (inferred for the cyclobutylamine substructure of the target compound) |
| Comparator Or Baseline | Cyclopropylamine pKa ~ 10.6; Cyclopentylamine pKa ~ 10.6; Cyclohexylamine pKa ~ 10.6 |
| Quantified Difference | Delta pKa of approximately +0.4 relative to cyclopropyl- and cyclopentyl-amines |
| Conditions | Aqueous solution; values as reported in Roberts & Chambers, 1951 |
Why This Matters
An increase of 0.4 pKa units results in a proportionally higher concentration of the protonated, charged species at pH 7.4, which can critically modulate membrane permeability and ionic interactions with biological targets, making it suitable for applications requiring specific protonation states.
- [1] Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society, 73(11), 5030-5034. View Source
